2-(3-Bromopropyl)benzyl bromide
CAS No.:
Cat. No.: VC13929109
Molecular Formula: C10H12Br2
Molecular Weight: 292.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12Br2 |
|---|---|
| Molecular Weight | 292.01 g/mol |
| IUPAC Name | 1-(bromomethyl)-2-(3-bromopropyl)benzene |
| Standard InChI | InChI=1S/C10H12Br2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5H,3,6-8H2 |
| Standard InChI Key | BTBLOIFADLKOQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CCCBr)CBr |
Introduction
Structural and Molecular Characteristics
2-(3-Bromopropyl)benzyl bromide (proposed molecular formula: C₁₀H₁₁Br₂) consists of a benzene ring substituted with a benzyl bromide (–CH₂Br) group and a 3-bromopropyl (–CH₂CH₂CH₂Br) chain. The bromine atoms on both the benzyl and propyl groups render the molecule highly electrophilic, facilitating nucleophilic substitution reactions. Key structural inferences include:
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Positional isomerism: The numbering of substituents depends on the benzyl bromide’s position. If the benzyl bromide occupies position 1, the 3-bromopropyl chain would reside at position 2, yielding 1-(bromomethyl)-2-(3-bromopropyl)benzene.
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Molecular geometry: The bromopropyl chain introduces steric hindrance, potentially affecting reactivity compared to simpler benzyl bromides like 2-bromobenzyl bromide (C₇H₆Br₂) .
Table 1: Comparative Molecular Properties of Brominated Benzyl Derivatives
Synthetic Methodologies
Bromination of Benzyl Derivatives
The synthesis of 2-bromobenzyl bromide involves toluene bromination using Br₂ in acetic acid with iron powder as a catalyst . Adapting this method for 2-(3-bromopropyl)benzyl bromide would require introducing the 3-bromopropyl group prior to or after bromination. A plausible route includes:
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Friedel-Crafts alkylation: Reacting benzyl bromide with 1-bromo-3-chloropropane in the presence of AlCl₃ to attach the propyl chain.
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Bromination: Subsequent bromination of the propyl chain using N-bromosuccinimide (NBS) under radical conditions .
Key Reaction Conditions:
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Catalysts: Lewis acids (e.g., AlCl₃) for alkylation; radical initiators (e.g., AIBN) for bromination.
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Solvents: Dichloromethane or acetic acid for polar reactions .
Alternative Pathways
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Grignard Reaction: Formation of a benzylmagnesium bromide intermediate, followed by reaction with 1,3-dibromopropane. This method offers regioselectivity but requires anhydrous conditions .
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Nucleophilic Substitution: Displacement of a leaving group (e.g., tosylate) on a pre-functionalized benzyl derivative using NaBr or KBr.
Physicochemical Properties
Thermal Stability and Phase Behavior
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Boiling Point: Estimated at 280–300°C, extrapolated from 1-bromo-2-(3-bromopropyl)benzene (277.1°C) .
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Melting Point: Likely <25°C due to the flexible bromopropyl chain, contrasting with solid analogs like benzyl (3-bromopropyl)carbamate (decomposes at 155–160°C).
Solubility and Reactivity
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Solubility: Sparingly soluble in water but miscible with organic solvents (e.g., dichloromethane, THF) .
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Electrophilicity: The benzyl bromide group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), while the bromopropyl chain participates in alkylation or elimination reactions .
Applications in Organic Synthesis
Alkylation Reactions
2-(3-Bromopropyl)benzyl bromide serves as a dual-functional alkylating agent, enabling sequential modifications. For example:
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Macrocycle Synthesis: Reacting with diamines to form pentaazamacrocycles, as seen in benzyl (3-bromopropyl)carbamate applications.
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Polymer Functionalization: Introducing bromine sites for post-polymerization crosslinking .
Pharmaceutical Intermediates
The compound’s reactivity aligns with synthesizing bioactive molecules:
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